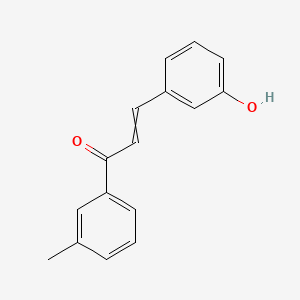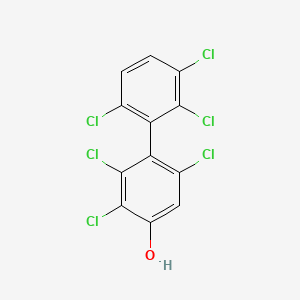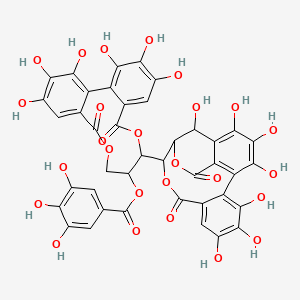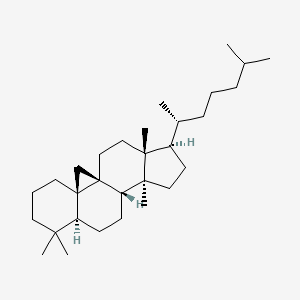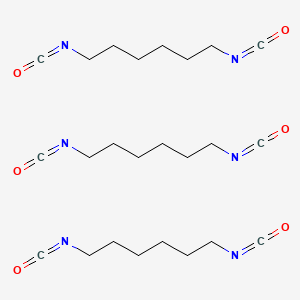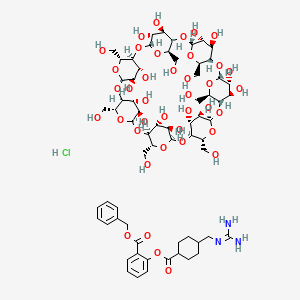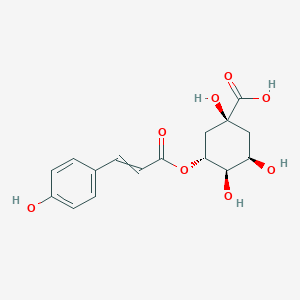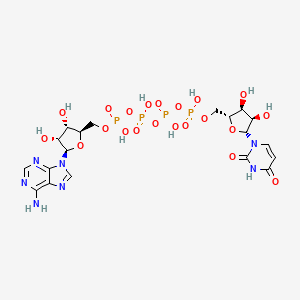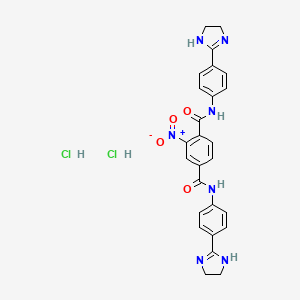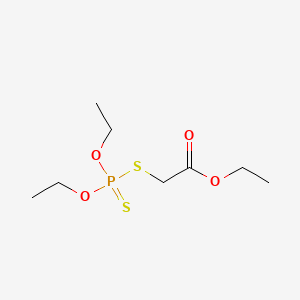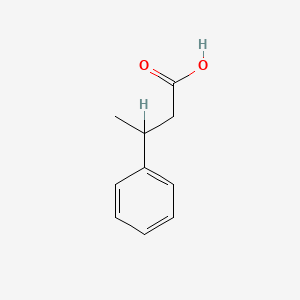
Naphtho(2,1-a)fluoranthene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphtho[2,1-a]fluoranthene is a member of phenanthrenes.
Aplicaciones Científicas De Investigación
Environmental and Chemical Analysis
Formation and Identification : Naphtho(2,1-a)fluoranthene is identified among the products of catechol pyrolysis, emphasizing its relevance in studies related to the combustion of solid fuels like coal, wood, and biomass. The analysis of pyrolysis products provides insights into the environmental impact of burning such materials, highlighting the presence of potent mutagens and carcinogens among the PAHs produced (Thomas & Wornat, 2008).
Bioremediation Potential : Research on Rhodococcus opacus demonstrates its ability to degrade naphtho(2,1-a)fluoranthene among other PAHs, offering potential strategies for the bioremediation of contaminated environments. The study highlights the efficiency of biological treatments in reducing PAH concentrations in wastewaters from industrial sources, paving the way for cleaner production technologies (Goswami et al., 2018).
Material Science and Organic Chemistry
Electron Transport Materials : Investigations into fluoranthene-based derivatives for organic light-emitting diodes (OLEDs) have led to the synthesis of compounds with high thermal stability. These derivatives, including bis(4-(7,9,10-triphenylfluoranthen-8-yl)phenyl)sulfane and 2,8-bis(7,9,10-triphenylfluoranthen-8-yl)dibenzo[b,d]thiophene, exhibit promising electron transport properties and potential for high-performance OLED applications (Kumar & Patil, 2015).
Pollutant Removal : The functionalization of mesoporous materials synthesized from rice husk ash for the removal of PAHs, including naphtho(2,1-a)fluoranthene, from aqueous media demonstrates innovative approaches to environmental remediation. This research underlines the effectiveness of such materials in adsorbing and removing hazardous compounds from water, contributing to the development of sustainable pollution control methods (Costa et al., 2019).
Propiedades
Número CAS |
203-20-3 |
|---|---|
Nombre del producto |
Naphtho(2,1-a)fluoranthene |
Fórmula molecular |
C24H14 |
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
hexacyclo[11.10.1.02,11.05,10.017,24.018,23]tetracosa-1(24),2(11),3,5,7,9,12,14,16,18,20,22-dodecaene |
InChI |
InChI=1S/C24H14/c1-2-8-17-15(6-1)12-13-21-22(17)14-16-7-5-11-19-18-9-3-4-10-20(18)24(21)23(16)19/h1-14H |
Clave InChI |
ZUAGUFSITPHNKC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC=C5C4=C3C6=CC=CC=C65 |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC=C5C4=C3C6=CC=CC=C65 |
Otros números CAS |
203-20-3 |
Solubilidad |
3.31e-09 M |
Sinónimos |
naphtho(2,1-a)fluoranthene |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



